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Compound of Interest
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Cat. No.: B1148114 Get Quote

For Immediate Release

This technical support guide provides researchers, scientists, and drug development

professionals with a comprehensive overview of the BACE1 inhibitor AZD3839, with a primary

focus on the reasons for the discontinuation of its clinical development. This document includes

quantitative data from preclinical and clinical studies, detailed experimental protocols for key

assays, and visual representations of relevant biological pathways and experimental workflows.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of AZD3839's clinical development?

A1: The clinical development of AZD3839 was discontinued due to a dose-related prolongation

of the QTcF interval observed in a Phase 1 single ascending dose study in healthy volunteers.

[1] This adverse effect raised significant cardiac safety concerns, outweighing the potential

therapeutic benefits of the compound.

Q2: What is AZD3839 and what was its intended mechanism of action?

A2: AZD3839 is an orally available, brain-permeable small molecule inhibitor of the beta-site

amyloid precursor protein-cleaving enzyme 1 (BACE1).[2][3][4] BACE1 is a key enzyme in the

amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein

(APP). By inhibiting BACE1, AZD3839 was designed to reduce the production of amyloid-beta
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(Aβ) peptides, which are believed to be a central component in the pathophysiology of

Alzheimer's disease.[2][3][4]

Q3: Was AZD3839 effective at reducing amyloid-beta levels?

A3: Yes, preclinical and clinical data demonstrated that AZD3839 effectively reduced Aβ levels.

In preclinical animal models, AZD3839 showed a dose- and time-dependent lowering of Aβ in

the brain, cerebrospinal fluid (CSF), and plasma.[2][3][4] In the Phase 1 clinical trial, single oral

doses of AZD3839 led to a reduction of Aβ40 and Aβ42 in plasma, confirming its mechanism of

action in humans.[5]

Q4: What is QTcF prolongation and why is it a concern?

A4: QTcF prolongation refers to the lengthening of the corrected QT interval on an

electrocardiogram (ECG), which represents the time it takes for the heart's ventricles to

repolarize after a heartbeat. A prolonged QT interval is a biomarker for an increased risk of

developing a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP). Drug-

induced QT prolongation is a significant safety concern for regulatory agencies and a common

reason for the termination of drug development programs.

Q5: Are there other BACE1 inhibitors that have been discontinued, and for what reasons?

A5: Yes, the clinical development of several BACE1 inhibitors has been halted. While some,

like AZD3839, were stopped due to safety concerns, many others were discontinued due to a

lack of efficacy in Phase 2 and 3 trials. These trials failed to show a significant slowing of

cognitive decline in patients with mild-to-moderate Alzheimer's disease, despite successfully

reducing Aβ levels. This has led to a broader debate within the scientific community about the

timing of intervention and the overall validity of the amyloid hypothesis as a therapeutic target

for symptomatic Alzheimer's disease.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of

AZD3839.

Table 1: Preclinical Efficacy and Selectivity of AZD3839
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Parameter Value Species/System Reference

BACE1 IC50 (Aβ40

reduction)
4.8 nM SH-SY5Y cells [2]

BACE1 IC50 (Aβ40

reduction)
50.9 nM

Mouse primary

cortical neurons
[2]

BACE1 IC50 (Aβ40

reduction)
24.8 nM

Guinea pig primary

cortical neurons
[2]

Selectivity vs. BACE2 14-fold In vitro [2][3][4]

Selectivity vs.

Cathepsin D
>1000-fold In vitro [2][3][4]

Maximal Aβ40

Inhibition (in vivo)
~60-70% Mouse [1]

Table 2: Phase 1 Clinical Trial Data for AZD3839
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Parameter Value Population Reference

Dose Range (Single

Ascending Dose)
1-300 mg Healthy Volunteers [1]

Mean QTcF

Prolongation at 60 mg
5-6 ms Healthy Volunteers [1]

Mean QTcF

Prolongation at 100

mg

9-10 ms Healthy Volunteers [1]

Mean QTcF

Prolongation at 300

mg

16 ms Healthy Volunteers [1]

Plasma Aβ40 EC50 46 nM Healthy Volunteers [5]

Plasma Aβ42 EC50 59 nM Healthy Volunteers [5]

Maximum Plasma Aβ

Reduction
~55% Healthy Volunteers [5]

Experimental Protocols
1. BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes a common method for assessing BACE1 inhibitory activity in vitro.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In

its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by BACE1,

the fluorophore is separated from the quencher, resulting in an increase in fluorescence that

is proportional to enzyme activity.

Materials:

Recombinant human BACE1 enzyme

BACE1 FRET peptide substrate
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Assay buffer (e.g., sodium acetate buffer, pH 4.5)

Test compound (AZD3839) at various concentrations

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare serial dilutions of AZD3839 in assay buffer.

In the microplate, add the BACE1 enzyme solution to each well.

Add the AZD3839 dilutions to the respective wells. Include a positive control (enzyme

only) and a negative control (buffer only).

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a

controlled temperature (e.g., 37°C).

Initiate the enzymatic reaction by adding the BACE1 FRET substrate to all wells.

Measure the fluorescence intensity at appropriate excitation and emission wavelengths

(e.g., 320 nm excitation and 405 nm emission) over time (kinetic assay) or at a fixed

endpoint.

Calculate the percent inhibition for each AZD3839 concentration and determine the IC50

value.

2. Amyloid-Beta (Aβ) Quantification in CSF and Plasma (ELISA)

This protocol outlines a standard enzyme-linked immunosorbent assay for measuring Aβ

levels.

Principle: A capture antibody specific for Aβ is coated onto a microplate. The sample (CSF or

plasma) is added, and Aβ binds to the capture antibody. A detection antibody, also specific

for Aβ and conjugated to an enzyme, is then added. Finally, a substrate is introduced, which
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is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent)

that is proportional to the amount of Aβ in the sample.

Materials:

Aβ ELISA kit (containing antibody-coated plates, detection antibodies, standards, and

buffers)

CSF or plasma samples

Microplate reader

Procedure:

Prepare Aβ standards of known concentrations.

Add standards and samples to the wells of the antibody-coated microplate.

Incubate to allow Aβ to bind to the capture antibody.

Wash the plate to remove unbound material.

Add the enzyme-linked detection antibody and incubate.

Wash the plate again.

Add the substrate and incubate for color development.

Stop the reaction and measure the absorbance or luminescence using a microplate

reader.

Generate a standard curve and calculate the Aβ concentrations in the samples.

3. Clinical QTcF Interval Monitoring

This protocol describes the standard procedure for monitoring the QTcF interval in a clinical trial

setting.
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Principle: The QT interval is measured on a 12-lead ECG and corrected for heart rate using

a formula, most commonly Fridericia's correction (QTcF = QT / RR^0.33), to provide a

standardized assessment of ventricular repolarization.

Procedure:

Obtain a standard 12-lead ECG from the participant at rest.

Measure the QT interval from the beginning of the QRS complex to the end of the T wave.

This is typically done in lead II or V5.

Measure the RR interval (the time between two consecutive R waves).

Calculate the heart rate (60 / RR interval in seconds).

Apply Fridericia's correction formula to calculate the QTcF.

Record the QTcF value and compare it to baseline and predefined thresholds for

prolongation (e.g., >450 ms, or an increase of >30 ms from baseline).

Repeat ECGs at specified time points after drug administration to assess for any changes

in the QTcF interval.

Visualizations
Caption: Amyloidogenic pathway and the inhibitory action of AZD3839.
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Caption: AZD3839 Phase 1 clinical trial workflow and discontinuation decision.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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